Ethyl [2-(benzylsulfanyl)-4-(4-nitrophenyl)-1H-imidazol-1-yl]acetate
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Overview
Description
Ethyl [2-(benzylsulfanyl)-4-(4-nitrophenyl)-1H-imidazol-1-yl]acetate is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, and they are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis method where internal alkynes are reacted with iodine in dimethyl sulphoxide (DMSO) to form benzils, which are then reacted with an aldehyde and ammonium acetate in situ . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-(benzylsulfanyl)-4-(4-nitrophenyl)-1H-imidazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The benzylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Ethyl [2-(benzylsulfanyl)-4-(4-nitrophenyl)-1H-imidazol-1-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl [2-(benzylsulfanyl)-4-(4-nitrophenyl)-1H-imidazol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to various enzymes and receptors, modulating their activity. The nitrophenyl group can participate in redox reactions, affecting cellular processes. The benzylsulfanyl group can interact with thiol groups in proteins, altering their function .
Comparison with Similar Compounds
Ethyl [2-(benzylsulfanyl)-4-(4-nitrophenyl)-1H-imidazol-1-yl]acetate can be compared with other imidazole derivatives such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl [2-(benzylsulfanyl)-4-(4-aminophenyl)-1H-imidazol-1-yl]acetate: Similar structure but with an amino group instead of a nitro group.
Ethyl [2-(benzylsulfanyl)-4-(4-chlorophenyl)-1H-imidazol-1-yl]acetate: Similar structure but with a chloro group instead of a nitro group.
Properties
IUPAC Name |
ethyl 2-[2-benzylsulfanyl-4-(4-nitrophenyl)imidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-2-27-19(24)13-22-12-18(16-8-10-17(11-9-16)23(25)26)21-20(22)28-14-15-6-4-3-5-7-15/h3-12H,2,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFTYPFLWPZOMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(N=C1SCC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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